[[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl](phenyl)-amino]acetic acid
Description
This compound, with the IUPAC name 2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid (synonyms: [[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid), is a nitrogen-rich heterocyclic molecule. Its structure features:
- A piperazine core substituted with a pyrimidinyl group at the 4-position.
- A phenylamino-ethyl-ketone linker.
- A terminal acetic acid group .
Properties
IUPAC Name |
2-(N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(15-23(16-20(25)26)18-9-5-2-6-10-18)22-13-11-21(12-14-22)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWWLQOZMZELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185821 | |
| Record name | Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142206-02-7 | |
| Record name | Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142206-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with phenyl isocyanate . The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) and methanol, and the purification of the product is achieved through recrystallization
Chemical Reactions Analysis
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Heterocycle Modifications
2.2 Linker and Functional Group Variations
Physicochemical and Pharmacological Insights
- Lipophilicity :
- Solubility : Acetic acid terminus (target compound) provides moderate solubility, while sulfonic acid (Lib-1) enhances aqueous solubility .
- Target Engagement: Pyrimidinyl-piperazine moiety (target) may interact with ATP-binding pockets in kinases. Sulfonamide derivatives (Lib-1–Lib-4) inhibit protein tyrosine phosphatases (PTPs) .
Therapeutic Potential and Challenges
- Target Compound : Suitable for central nervous system (CNS) targets due to balanced lipophilicity (LogP ~2.5 estimated).
- Lib-1–Lib-4: High solubility makes them candidates for intravenous administration but limits blood-brain barrier penetration .
- Boronic Acid Derivatives : Promising for oncology but may face metabolic instability .
Biological Activity
The compound [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid (CAS Number: 1142206-02-7) is a member of the piperazine family, characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.41 g/mol . The structure features a piperazine ring, which is known to influence various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of anticonvulsant properties. Its design as an analog of other pharmacologically active compounds suggests potential therapeutic applications.
Anticonvulsant Activity
A significant study evaluated various derivatives of piperazine compounds for their anticonvulsant effects. The testing was conducted using standard models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in animal models. The results indicated that certain derivatives, including those related to [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid, displayed notable anticonvulsant activity.
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | scPTZ Protection | Comments |
|---|---|---|---|---|
| Compound 19 | 300 | Yes | Yes | Highest activity observed |
| Compound 20 | 100 | Moderate | No | Good binding to sodium channels |
| Compound 24 | 100 | Yes (0.5h) | No | Less lipophilic |
The mechanism by which [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid exerts its anticonvulsant effects appears to involve modulation of neuronal voltage-sensitive sodium channels. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety significantly impact the compound's efficacy.
Case Studies
- Anticonvulsant Screening : In a study involving multiple piperazine derivatives, the compound was tested for its ability to prevent seizures induced by electrical stimulation. Results showed a significant protective effect at specific doses, particularly highlighting the importance of lipophilicity in determining CNS penetration and efficacy.
- Neurotoxicity Assessment : Acute neurological toxicity was assessed using the rotarod test, revealing that while some compounds exhibited protective effects against seizures, they also presented varying degrees of neurotoxicity depending on their structural modifications.
Q & A
Q. What are the key steps in synthesizing [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl-amino]acetic acid, and how are reaction conditions optimized?
Synthesis typically involves coupling the piperazine moiety to the keto-ethyl backbone, followed by amidation with phenylglycine derivatives. Critical parameters include temperature (60–80°C for amidation), solvent choice (e.g., dichloromethane for coupling reactions), and stoichiometric ratios to minimize side products. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Used to confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N-CH2 groups) and the α-ketoethyl moiety (δ ~170–175 ppm in 13C NMR for carbonyl carbons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 438.2 g/mol) and fragmentation patterns.
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .
Q. How is purity assessed during initial synthesis?
Purity is evaluated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurities <0.5% are considered acceptable for preliminary biological testing .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity or selectivity?
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF3 at the 4-position of piperazine) improves metabolic stability but may reduce solubility.
- Carboxylic acid bioisosteres : Replacing the acetic acid moiety with tetrazole or sulfonamide groups enhances membrane permeability while retaining target binding .
- Rational design : Molecular docking studies (e.g., using AutoDock Vina) guide modifications to optimize interactions with serotonin or dopamine receptors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Batch variability analysis : Compare impurity profiles (e.g., via LC-MS) to rule out by-product interference. For example, unreacted 4-phenylpiperazine (δ ~3.1 ppm in 1H NMR) may antagonize target receptors .
- Assay standardization : Use cell lines with consistent receptor expression levels (e.g., HEK293T transfected with 5-HT1A) and control for pH/ionic strength in binding assays .
Q. How are reaction by-products identified and mitigated during scale-up?
- By-product profiling : LC-MS/MS identifies common impurities like hydrolyzed keto-ethyl intermediates or dimerized piperazine derivatives .
- Process optimization : Use flow chemistry to control exothermic reactions (e.g., coupling steps) and reduce thermal degradation. Silica gel chromatography (EtOAc/hexane, 3:7) removes polar impurities .
Q. What analytical methods validate stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via UPLC-PDA at 37°C over 24 hours.
- Plasma stability assays : Incubate with rat plasma (1 mg/mL) and quantify parent compound loss using LC-MS/MS .
Data Interpretation & Troubleshooting
Q. How to address low yields in the final amidation step?
- Activating agents : Switch from EDCI/HOBt to HATU for better coupling efficiency.
- Solvent optimization : Replace DMF with THF to reduce side reactions.
- Temperature control : Maintain ≤40°C to prevent racemization of the phenylglycine moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
